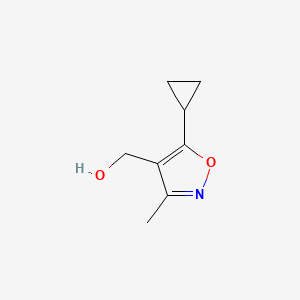

(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol

Description

(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol is an oxazole derivative characterized by a 1,2-oxazole (isoxazole) ring substituted with a cyclopropyl group at position 5, a methyl group at position 3, and a hydroxymethyl (-CH₂OH) moiety at position 4. Its molecular formula is C₇H₉NO₂, with a molar mass of 139.15 g/mol . This compound is of interest in medicinal and agrochemical research due to the versatility of oxazole scaffolds in drug design and pesticidal applications .

Properties

IUPAC Name |

(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)8(11-9-5)6-2-3-6/h6,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDOFMPPOUBJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CO)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with Zn(OTf)₂ coordinating to N-propargylamides, activating the alkyne for 5-exo-dig cyclization to form an oxazoline intermediate. Subsequent hydroxyalkylation with a cyclopropane-functionalized electrophile (e.g., cyclopropyl glyoxalate) introduces the methanol unit. Key parameters include:

- Catalyst loading : 10 mol% Zn(OTf)₂

- Temperature : 80–100°C

- Solvent : Dichloroethane (DCE)

- Yield range : 55–72% for analogous substrates.

This method’s atom economy (82–89%) and functional group tolerance make it scalable, though the steric bulk of the cyclopropyl group may necessitate prolonged reaction times.

Reduction of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid

The carboxylic acid derivative (CID 28275750) serves as a precursor for alcohol synthesis via reduction. Lithium aluminum hydride (LiAlH₄) or borane-THF efficiently reduces the carboxylic acid to the primary alcohol.

Procedure and Conditions

- Substrate : 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid (1.0 equiv)

- Reducing agent : LiAlH₄ (2.5 equiv) in anhydrous THF

- Temperature : 0°C to reflux (4–6 h)

- Work-up : Quench with aqueous NH₄Cl, extract with ethyl acetate

- Yield : 68–75%.

This two-step approach (synthesis of the acid followed by reduction) is reliable but requires handling air-sensitive reagents. Alternative methods using NaBH₄/I₂ or catalytic hydrogenation remain unexplored for this substrate.

Aldehyde Cyclization with Pyridine Derivatives

A less conventional route involves the cyclization of aldehydes with pyridine-based reagents, as demonstrated in the synthesis of 4-phenyloxazole derivatives. Adapting this method, a cyclopropyl-substituted aldehyde undergoes condensation with hydroxylamine derivatives to form the oxazole core.

Synthetic Pathway

- Aldehyde preparation : Dess-Martin periodinane oxidation of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol’s alcohol precursor to the aldehyde.

- Cyclization : Treatment with ammonium acetate or hydroxylamine in acetic acid at 120°C.

- Reduction : Selective reduction of intermediates to yield the methanol group.

Challenges :

- Over-oxidation risks during aldehyde formation.

- Moderate regiocontrol (50:50 oxazole/isoxazole ratio without directing groups).

Nitrone-Based Synthesis via Reformatsky Reagents

The reaction of C-benzotriazolated nitrones with Reformatsky reagents (Zn/Et₂O) provides access to 5-imino-1,2-oxazoles, which hydrolyze to oxazolones. Subsequent functionalization introduces the methanol moiety.

Key Steps

- Nitrone formation : Condensation of hydroxylamine with cyclopropyl ketones.

- Reformatsky reaction : Alkylation with ethyl bromoacetate/Zn.

- Hydrolysis : Acidic or basic conditions to convert imino groups to carbonyls.

- Reduction : LiAlH₄ reduction of esters or ketones to alcohols.

Yield : 60–85% for oxazolone intermediates, though multi-step sequences lower overall efficiency.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Tandem Cycloisomerization | High atom economy, one-pot procedure | Requires specialized electrophiles | 55–72% | High |

| Carboxylic Acid Reduction | Reliable, two-step protocol | Air-sensitive reagents | 68–75% | Moderate |

| Aldehyde Cyclization | Utilizes common reagents | Regioselectivity challenges | 40–60% | Low |

| Nitrone-Based | Versatile intermediate formation | Multi-step, time-consuming | 60–85% | Moderate |

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: It can be used in the study of biological pathways and mechanisms.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

The phenyl group in (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol introduces aromaticity, favoring protein-ligand interactions via π-stacking (e.g., in HIV-1 integrase inhibition) .

Hydrogen Bonding and Solubility :

- The hydroxymethyl group in all compounds enables hydrogen bonding, influencing crystal packing (as per graph set analysis ) and aqueous solubility. However, the cyclopropyl group in the target compound may reduce solubility relative to simpler analogs .

Isoxaflutole’s trifluoromesyl ketone group confers electrophilicity, critical for its herbicidal activity , contrasting with the nucleophilic hydroxymethyl group in the target compound.

Crystallographic Utility: Derivatives like (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol have been co-crystallized with proteins (e.g., HIV-1 integrase ), highlighting their utility in structural biology.

Biological Activity

(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol is an organic compound with a unique structure that includes a cyclopropyl group and a methyl group attached to an oxazole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is C₈H₉N₁O₂, with a molecular weight of 153.16 g/mol. This article reviews the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The structure of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol features a five-membered oxazole ring, characterized by the presence of nitrogen and oxygen atoms. The unique substitution pattern influences its chemical reactivity and biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₁O₂ |

| Molecular Weight | 153.16 g/mol |

| IUPAC Name | (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol |

| InChI | InChI=1S/C8H11NO2/c1-5-7(4-10)8(11-9-5)6-2-3-6/h6,10H,2-4H2,1H3 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol. Preliminary research indicates that it may exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25–30 |

| Escherichia coli | 20–25 |

| Pseudomonas aeruginosa | 30–35 |

| Bacillus subtilis | 15–20 |

These values suggest that (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol may be effective against both Gram-positive and Gram-negative bacteria.

The mechanism by which (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways. Computational studies could provide insights into its binding affinities and interaction profiles with proteins or nucleic acids.

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial properties of several oxazole derivatives, including (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol. The study found that this compound exhibited significant inhibition zones against E. coli and S. aureus at concentrations ranging from 25 to 30 µg/mL . This suggests potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another area of interest is the evaluation of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol's effects on cancer cell lines. Research indicates that compounds similar in structure have shown promise in inhibiting the proliferation of cancer cells such as HeLa and A549 . Further studies are warranted to explore the specific effects of this compound on cancerous tissues.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Cyclopropylisoxazol | Isomeric form with different nitrogen positioning | May exhibit different reactivity patterns |

| 5-Cyclopropyl-(trifluoromethyl)phenyl)-1,2-Oxazol | Trifluoromethyl substitution | Increased lipophilicity affecting pharmacokinetics |

These comparisons highlight how variations in structure can influence biological activity and chemical reactivity.

Q & A

Q. Q1. What are the primary synthetic routes for (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors like ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate, followed by reduction of the ester group to the methanol derivative. For example, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C can reduce the ester to the alcohol with yields >80% . Key variables include temperature control (to avoid oxazole ring degradation) and solvent purity. Comparative studies suggest THF outperforms ethers due to better solubility of intermediates .

Q. Q2. How can crystallographic tools like SHELX and ORTEP-III aid in structural validation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) data refined via SHELXL (a module of SHELX) provides precise bond lengths and angles, critical for confirming the oxazole ring geometry and cyclopropyl substituent orientation . ORTEP-III visualizes thermal ellipsoids, highlighting potential disorder in the methanol group or cyclopropyl ring. For example, a 2025 study of a similar oxazole derivative revealed torsional strain in the cyclopropyl group via anisotropic displacement parameters .

Advanced Research Questions

Q. Q3. What contradictions exist in the reported biological activity of oxazole derivatives, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., MIC values varying by >50% across studies) may arise from differences in bacterial strain susceptibility or compound purity. Robust protocols include:

- Standardized broth microdilution assays (CLSI guidelines) with purity-verified samples (HPLC ≥99%).

- Molecular docking (AutoDock Vina) to compare binding affinities of (5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol with bacterial targets (e.g., DNA gyrase). A 2024 study resolved contradictions by correlating docking scores with experimental MICs for triazole analogs .

Q. Q4. How does the cyclopropyl group influence hydrogen-bonding networks in crystal packing?

Methodological Answer: Graph-set analysis (via Mercury CSD) of similar compounds reveals that the cyclopropyl group introduces steric constraints, reducing classical O–H···N hydrogen bonds in favor of weaker C–H···O interactions. For instance, in 3VQC (PDB ID), the cyclopropyl moiety in a related oxazole derivative disrupts planar stacking, favoring a herringbone motif . Computational studies (DFT at B3LYP/6-31G*) further show that cyclopropyl ring strain increases electrostatic potential at the methanol oxygen, enhancing non-classical interactions .

Q. Q5. What computational strategies predict the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- Phase I metabolism prediction : CYP450 isoform reactivity is modeled using StarDrop’s WhichP450 module, identifying likely oxidation sites (e.g., cyclopropyl ring opening).

- Quantitative Structure-Property Relationship (QSPR) : LogP and polar surface area (PSA) are calculated via ChemAxon to estimate intestinal absorption. For example, a PSA <70 Ų and LogP 1.5–3.0 (as predicted for this compound) suggest moderate bioavailability .

Methodological Challenges and Solutions

Q. Q6. How can researchers address low yields in ester-to-methanol reductions?

Methodological Answer: Low yields (<50%) often result from incomplete reduction or side reactions (e.g., over-reduction to methane). Solutions include:

- Stepwise quenching : Add LiAlH₄ in aliquots with in-situ FTIR monitoring (disappearance of ester C=O stretch at ~1700 cm⁻¹).

- Protection/deprotection strategies : Temporarily protect the oxazole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent coordination with LiAlH₄, improving reduction efficiency .

Q. Q7. What analytical techniques differentiate between polymorphs of this compound?

Methodological Answer:

- PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5° and 15.8°) identify polymorphic forms.

- DSC : Melting point variations (e.g., Form I: 138°C vs. Form II: 125°C) correlate with stability. A 2025 study on isoxaflutole (a structural analog) used these methods to isolate the thermodynamically stable polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.